1-Metil-2-piperidinemetanol

Descripción general

Descripción

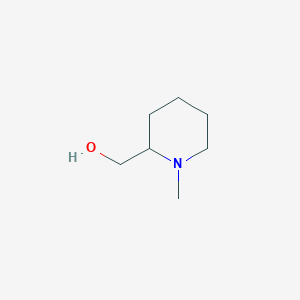

1-Methyl-2-piperidinemethanol is an organic compound with the molecular formula C₇H₁₅NO. It is a derivative of piperidine, featuring a hydroxymethyl group attached to the second carbon of the piperidine ring and a methyl group attached to the nitrogen atom. This compound is known for its applications in various chemical syntheses and industrial processes .

Aplicaciones Científicas De Investigación

1-Methyl-2-piperidinemethanol has diverse applications in scientific research:

Mecanismo De Acción

Target of Action

1-Methyl-2-piperidinemethanol is a complex compound with multiple potential targets. It has been suggested to interact with the vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR1) . These receptors play crucial roles in angiogenesis, the process of new blood vessel formation, which is essential for many physiological and pathological processes.

Mode of Action

It is believed to act as an inhibitor for vegfr-2 and fgfr1 . By inhibiting these receptors, 1-Methyl-2-piperidinemethanol may interfere with the signaling pathways they are involved in, leading to altered cellular responses.

Biochemical Pathways

The inhibition of VEGFR-2 and FGFR1 can affect several biochemical pathways. These receptors are involved in the regulation of cell proliferation, survival, migration, and differentiation. Therefore, their inhibition can lead to the disruption of these processes .

Pharmacokinetics

It is suggested to have high gi absorption and low skin permeation . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

The molecular and cellular effects of 1-Methyl-2-piperidinemethanol’s action are likely to be diverse due to its potential to interact with multiple targets. By inhibiting VEGFR-2 and FGFR1, it may affect cell proliferation, survival, and other cellular processes .

Análisis Bioquímico

Biochemical Properties

1-Methyl-2-piperidinemethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used as a reactant in the synthesis of selective MCH1R antagonists, human GnRH receptor antagonists, and dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors . These interactions suggest that 1-Methyl-2-piperidinemethanol may influence various biochemical pathways and processes.

Cellular Effects

The effects of 1-Methyl-2-piperidinemethanol on various types of cells and cellular processes are noteworthy. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of radioiodinatable brain imaging agents for CB1 cannabinoid receptors and GABAA receptor agonists at the α3 subunit

Molecular Mechanism

At the molecular level, 1-Methyl-2-piperidinemethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used in the synthesis of carbamates and N-alkylimidazoles from the reaction of carbonyldiimidazoles with alcohols . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

The temporal effects of 1-Methyl-2-piperidinemethanol in laboratory settings include its stability, degradation, and long-term effects on cellular function. The standard molar energy of combustion of 1-Methyl-2-piperidinemethanol has been studied, indicating its stability under certain conditions . Detailed studies on its long-term effects on cellular function in in vitro or in vivo settings are limited.

Metabolic Pathways

1-Methyl-2-piperidinemethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been used in the synthesis of human GnRH receptor antagonists and dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors . These interactions suggest that the compound may influence metabolic flux and metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-2-piperidinemethanol can be synthesized through several methods. One common route involves the reduction of N-Boc-2-piperidinecarboxylic acid using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The reaction mixture is typically refluxed overnight, and the product is isolated as a colorless oil .

Industrial Production Methods: Industrial production of 1-Methyl-2-piperidinemethanol often involves similar reduction processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-2-piperidinemethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can yield more reduced forms of the compound.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields more reduced forms of the compound.

Substitution: Results in various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

- 2-Piperidinemethanol

- 1-Methyl-2-ethoxymethylpiperidine

- 2-Hydroxymethyl-1-methylpiperidine

- 1-Methyl-2-pyrrolidineethanol

Comparison: 1-Methyl-2-piperidinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-piperidinemethanol, the presence of the methyl group on the nitrogen atom enhances its lipophilicity and alters its reactivity. Similarly, the hydroxymethyl group provides additional sites for chemical modification, making it a versatile intermediate in various syntheses .

Actividad Biológica

1-Methyl-2-piperidinemethanol (MPM) is a piperidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its interactions with various biochemical pathways and cellular processes. This article reviews the biological activity of MPM, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors

1-Methyl-2-piperidinemethanol primarily acts as an inhibitor of two significant receptors:

- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

- Fibroblast Growth Factor Receptor 1 (FGFR1)

Inhibition of these receptors disrupts signaling pathways that are critical for cell proliferation, survival, migration, and differentiation. This action can lead to a range of cellular effects that may be beneficial in therapeutic contexts, particularly in cancer treatment where tumor growth and metastasis are driven by these pathways.

Biochemical Pathways

The inhibition of VEGFR-2 and FGFR1 by MPM affects numerous biochemical pathways:

- Cell Proliferation : By blocking these receptors, MPM can reduce the rate at which cells divide.

- Cell Survival : Inhibiting these pathways may induce apoptosis in certain cancer cells.

- Cell Migration : Disruption of these signals can prevent metastasis by inhibiting the movement of cancer cells to other tissues.

Pharmacokinetics

MPM is characterized by:

- High Gastrointestinal Absorption : This suggests that it can be effectively administered orally.

- Low Skin Permeation : Indicating limited transdermal absorption, which may influence its delivery methods in therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of MPM. For instance, it has shown effectiveness against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for MPM against specific fungi are as follows:

| Fungal Pathogen | MIC (µg/mL) |

|---|---|

| Pythium megasperma | 375 |

| Verticillium dahliae | 500 |

| Diplodia amygdali | 750 |

These results indicate that MPM could be a candidate for developing antifungal agents .

Case Studies

- Cancer Therapy Applications : MPM's role in inhibiting VEGFR-2 and FGFR1 has been explored in various cancer models. It has been incorporated into studies aimed at enhancing the efficacy of existing chemotherapeutic agents by reducing tumor vascularization and growth.

- Neuroscience Research : MPM has been utilized in synthesizing radioiodinatable brain imaging agents targeting cannabinoid receptors. Its ability to influence GABAA receptor activity at the α3 subunit suggests potential applications in neuropharmacology.

Propiedades

IUPAC Name |

(1-methylpiperidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJMMLIEYAFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307492 | |

| Record name | 1-Methyl-2-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-34-5 | |

| Record name | 1-Methyl-2-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-piperidinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20845-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-piperidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 1-methyl-2-piperidinemethanol in Sambucus nigra L. flower extract?

A1: Identifying individual phytoconstituents, like 1-methyl-2-piperidinemethanol, within plant extracts is crucial for understanding the potential bioactivity of these natural products. Further research may elucidate if this compound contributes to the observed antimicrobial effects of the flower extract or possesses other biological activities. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.